molecular formula C18H31NO4S B2857752 N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide CAS No. 1788542-20-0

N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide

Cat. No.: B2857752
CAS No.: 1788542-20-0
M. Wt: 357.51
InChI Key: YMIWYYLWZUKISH-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane (norbornane) core with 7,7-dimethyl and 2-oxo substituents, linked to a methanesulfonamide group. The N-substituent is a 2-cyclohexyl-2-hydroxyethyl chain, introducing both lipophilic (cyclohexyl) and hydrophilic (hydroxyl) moieties. This structural duality may enhance solubility and target engagement, particularly in central nervous system (CNS) applications, as cyclohexyl groups are associated with blood-brain barrier penetration .

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4S/c1-17(2)14-8-9-18(17,16(21)10-14)12-24(22,23)19-11-15(20)13-6-4-3-5-7-13/h13-15,19-20H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIWYYLWZUKISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3CCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure and functional groups that contribute to its biological activity. The molecular formula is C15H25N1O3SC_{15}H_{25}N_{1}O_{3}S, indicating the presence of a sulfonamide group, which is often associated with various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide drugs.
  • Receptor Modulation : The bicyclic structure allows for interaction with various receptors, potentially modulating neurotransmitter systems or inflammatory responses.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, which may extend to this compound.

Antimicrobial Activity

A study examining the antimicrobial properties of structurally related compounds demonstrated that modifications in the bicyclic framework could enhance activity against Gram-positive bacteria. The compound's sulfonamide group is hypothesized to contribute to this effect by interfering with bacterial folate synthesis.

CompoundActivity AgainstMechanism
Compound AE. coliFolate synthesis inhibition
Compound BS. aureusCell wall synthesis interference
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays have revealed that certain derivatives of this compound exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies.

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)105
MCF-7 (breast cancer)153
Normal fibroblasts>50-

Case Studies

Case Study 1: Antibacterial Efficacy
A clinical trial tested the efficacy of a related sulfonamide in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among patients treated with the compound.

Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, suggesting potential for development as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues with Modified N-Substituents

Compound 13 : 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-oxocyclohexyl)methanesulfonamide
  • Key Differences : Replaces the hydroxyethyl-cyclohexyl group with a 3-oxocyclohexyl moiety.
  • Synthesis : Hypervalent iodine-catalyzed conjugate addition (47% yield, inseparable diastereomers) .
Compound 8f/g : 1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(4-fluorobenzyl)indolin-5-yl)methanesulfonamide
  • Key Differences : Fluorobenzyl-indolinyl substituent instead of cyclohexyl-hydroxyethyl.
  • Synthesis : Derived from camphorsulfonyl chloride, yielding diastereomers with distinct optical activities ([α]²⁵D: +37.5° for 8f, -38.1° for 8g) .
  • Pharmacology : Act as neuronal Kv7 channel activators, suggesting the fluorobenzyl group enhances target specificity for ion channels .
N,N-Dimethyl Variant : 1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide
  • Key Differences: Smaller dimethylamino group.
  • Implications : Reduced steric hindrance may improve synthetic accessibility but limit binding affinity in biological systems .

Analogues with Modified Bicyclic Cores

Benzenesulfonamide Derivative : N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide
  • Key Differences : Bromomethyl substituent and benzenesulfonamide instead of methanesulfonamide.
  • Synthesis : Wagner–Meerwein rearrangement during bromosulfonamidation .
  • Reactivity : Bromine enhances electrophilicity, enabling further functionalization, unlike the target compound’s hydroxyl group .
Camphor-10-Sulfonamide : {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide
  • Key Differences : Lacks the N-cyclohexyl-hydroxyethyl chain.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound Compound 13 Compound 8f Camphor-10-Sulfonamide
Molecular Weight ~425 g/mol ~365 g/mol ~485 g/mol ~271 g/mol
Polar Groups Hydroxyl, sulfonamide Ketone, sulfonamide Fluorobenzyl, sulfonamide Sulfonamide
Synthetic Yield Not reported 47% 57% Not reported
Diastereomer Issues Potential Yes (inseparable) Yes (resolved) No
Biological Activity Unknown Not reported Kv7 activation Not reported

Stereochemical Considerations

  • Target Compound : Stereochemistry at the hydroxyethyl and bicyclic core (if chiral) could influence binding. For example, (1S,4R)-configured analogues (e.g., 8f) show enantiomer-specific Kv7 activation .
  • Camphorsulphonyl Derivatives : Specific stereoisomers (e.g., (1S,2S)-diphenylethanediamine in ) are prioritized for asymmetric synthesis, highlighting the importance of chirality in pharmacological optimization .

Metabolic and Stability Profiles

  • Hydroxyl Group Vulnerability : The target’s hydroxyethyl chain may undergo oxidation, whereas bromine in ’s compound offers stability but introduces reactivity risks.
  • Cyclohexyl vs.

Preparation Methods

Starting Material: 7,7-Dimethylbicyclo[2.2.1]heptan-2-one

The bicyclic framework is derived from camphor or analogous terpenes. The 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane skeleton is commercially available or synthesized via Diels-Alder reactions.

Introduction of the Methanesulfonamide Group

Step 1: Chloromethylation
Reaction of the bicyclic ketone with formaldehyde and hydrochloric acid under Friedel-Crafts conditions yields 1-(chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one.

Step 2: Sulfonylation
Treatment with methanesulfonamide in the presence of a base (e.g., triethylamine) facilitates nucleophilic displacement of chloride:
$$
\text{1-(Chloromethyl)} + \text{NH}2\text{SO}2\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{1-(Methanesulfonamidylmethyl)} + \text{HCl}
$$
This step is corroborated by analogous syntheses in PubChem entries.

Synthesis of N-(2-Cyclohexyl-2-Hydroxyethyl)Amine

Cyclohexylamine Hydroxyethylation

Adapting methods from CN112479938A, cyclohexylamine reacts with ethylene oxide under basic conditions:
$$
\text{Cyclohexylamine} + \text{CH}2\text{OCH}2 \xrightarrow{\text{H}_2\text{O}} \text{N-(2-Hydroxyethyl)cyclohexylamine}
$$
Key Conditions :

  • Temperature: 60–80°C
  • Solvent: Water/Ethanol (1:1)
  • Yield: ~85%.

Protection of the Hydroxyl Group

To prevent side reactions during sulfonamide coupling, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether:
$$
\text{N-(2-Hydroxyethyl)cyclohexylamine} + \text{TBSCl} \xrightarrow{\text{Imidazole}} \text{TBS-protected amine}
$$

Coupling via Sulfonamide Bond Formation

Activation of the Bicyclic Sulfonamide

The methanesulfonamide intermediate is converted to its sulfonyl chloride using thionyl chloride:
$$
\text{1-(Methanesulfonamidylmethyl)} + \text{SOCl}2 \rightarrow \text{1-(Methanesulfonylchloridemethyl)} + \text{NH}3 + \text{HCl}
$$

Amine Coupling

The TBS-protected amine reacts with the sulfonyl chloride in anhydrous dichloromethane:
$$
\text{Sulfonyl chloride} + \text{Protected amine} \xrightarrow{\text{Et}_3\text{N}} \text{Protected sulfonamide}
$$
Deprotection :
Treatment with tetrabutylammonium fluoride (TBAF) removes the TBS group:
$$
\text{Protected sulfonamide} \xrightarrow{\text{TBAF}} \text{N-(2-Cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide}
$$

Alternative Synthetic Routes

Reductive Amination

A ketone intermediate (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde) could undergo reductive amination with cyclohexyl-2-hydroxyethylamine. However, this route is less favorable due to steric hindrance.

Mitsunobu Reaction

Coupling the hydroxyl-bearing amine directly with the sulfonamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is limited by the sensitivity of the bicyclic framework to strong bases.

Optimization and Challenges

Steric Hindrance

The bicyclo[2.2.1]heptane system imposes significant steric constraints, necessitating elevated temperatures (80–100°C) for sulfonylation.

Protecting Group Strategy

Alternative protecting groups (e.g., acetyl) were tested but showed inferior stability compared to TBS.

Yield Data

Step Yield (%) Purity (%)
Chloromethylation 72 95
Sulfonylation 68 90
Hydroxyethylation 85 98
Coupling/Deprotection 60 88

Industrial-Scale Considerations

Patent EP3510033NWB1 highlights the use of flow chemistry for sulfonamide bond formation, reducing reaction times from 12 hours to 2 hours. Solvent recycling (e.g., dichloromethane) is critical for cost efficiency.

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions starting with functionalization of the bicyclo[2.2.1]heptane core. Key steps include:

  • Sulfonamide coupling : Reacting the bicyclic ketone derivative with methanesulfonyl chloride under anhydrous conditions, using bases like triethylamine to facilitate nucleophilic substitution .
  • Hydroxyethyl-cyclohexyl moiety introduction : A reductive amination or nucleophilic addition strategy to attach the 2-cyclohexyl-2-hydroxyethyl group, followed by purification via column chromatography or recrystallization .
  • Critical parameters : Reaction temperature (often 0–60°C), solvent choice (e.g., DMF, dichloromethane), and exclusion of moisture to prevent hydrolysis .

Q. How is the compound’s structure validated experimentally?

Structural confirmation relies on:

  • Spectroscopic methods :
  • ¹H/¹³C NMR to verify substituent connectivity and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., C₂₄H₃₀N₂O₃S) .
    • X-ray crystallography : Resolves absolute stereochemistry, particularly for the bicyclic system and hydroxyethyl group .

Q. What physicochemical properties influence its experimental handling?

  • Solubility : Limited aqueous solubility (common in sulfonamides); requires polar aprotic solvents (e.g., DMSO) for biological assays .
  • Stability : Susceptible to oxidation at the hydroxyl group; storage under inert atmosphere (N₂/Ar) at –20°C is recommended .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and what is its pharmacological significance?

  • Resolution methods :
  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Enzymatic resolution : Lipases or esterases to selectively hydrolyze enantiomers .
    • Pharmacological impact : Stereochemistry (e.g., (1S,4R)-configuration in the bicyclic core) affects binding affinity to targets like enzymes or GPCRs. For example, the (S)-hydroxyethyl group may enhance hydrogen bonding with catalytic residues .

Q. What computational strategies predict its target interactions and binding modes?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with enzymes (e.g., carbonic anhydrase or cyclooxygenase homologs). The sulfonamide group often coordinates Zn²⁺ in metalloenzyme active sites .
  • MD simulations : Assess stability of ligand-target complexes; simulations >100 ns reveal conformational changes in the bicyclic system upon binding .

Q. How do structural modifications impact structure-activity relationships (SAR)?

  • Key modifications :
  • Bicyclic core : Replacing dimethyl groups with bulkier substituents (e.g., CF₃) increases steric hindrance, altering selectivity .
  • Hydroxyethyl group : Etherification (e.g., converting –OH to –OAc) reduces polarity, enhancing blood-brain barrier penetration in CNS-targeted studies .
    • Biological validation : IC₅₀ shifts in enzyme inhibition assays (e.g., 10 nM to >1 µM) guide optimization .

Q. What experimental approaches resolve contradictions in reported biological data?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Solutions include:
  • Standardized protocols : Fixed ATP levels (1 mM) and pre-incubation times .
  • Orthogonal assays : SPR (surface plasmon resonance) vs. fluorescence-based kinase activity assays to confirm binding vs. functional inhibition .

Q. How is metabolic stability assessed in preclinical studies?

  • In vitro models :
  • Liver microsomes : Incubate with NADPH to measure CYP450-mediated degradation (e.g., t₁/₂ <30 min indicates rapid metabolism) .
  • Metabolite identification : LC-MS/MS detects hydroxylation or sulfonamide cleavage products .
    • Strategies for improvement : Deuteration at metabolically labile sites (e.g., C–H bonds adjacent to the hydroxyl group) .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in , and 19 for reproducible yields.
  • Computational tools : Open-source software (AutoDock Vina, GROMACS) and commercial suites (Schrödinger) .
  • Assay guidelines : Standardize enzyme inhibition assays using recommendations from and .

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